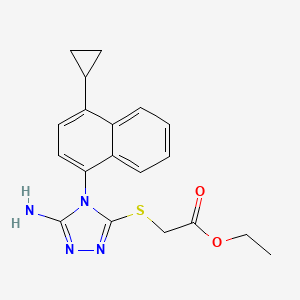
1-(3-Chlorophenoxy)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenoxy)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H9ClO3. It is characterized by a cyclopropane ring substituted with a 3-chlorophenoxy group and a carboxylic acid group.
Preparation Methods
The synthesis of 1-(3-Chlorophenoxy)cyclopropane-1-carboxylic acid typically involves the reaction of 3-chlorophenol with cyclopropanecarboxylic acid derivatives. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of a cyclopropanecarboxylic acid chloride to form the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-(3-Chlorophenoxy)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts under basic conditions.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Chlorophenoxy)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenoxy)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, while the phenoxy group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(3-Chlorophenoxy)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Chlorophenoxy)cyclopropane-1-carboxylic acid: Similar structure but with the chlorine atom in the para position.
1-(3-Bromophenoxy)cyclopropane-1-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.
1-(3-Methylphenoxy)cyclopropane-1-carboxylic acid: Similar structure but with a methyl group instead of chlorine.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the nature and position of the substituents .
Properties
Molecular Formula |
C10H9ClO3 |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
1-(3-chlorophenoxy)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H9ClO3/c11-7-2-1-3-8(6-7)14-10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H,12,13) |
InChI Key |
FNJBOCKYDAWDDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)O)OC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-fluoro-5-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14029615.png)






![2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14029680.png)
![3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14029685.png)


![tert-butyl (1R,4S,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14029699.png)

